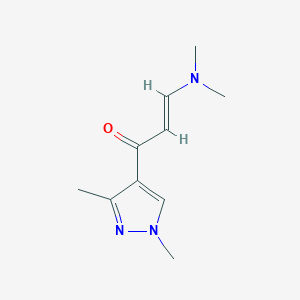

(2E)-3-(dimethylamino)-1-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one

Description

The compound (2E)-3-(dimethylamino)-1-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one is a pyrazole-derived enone featuring a dimethylamino substituent on the α,β-unsaturated ketone moiety and a 1,3-dimethylpyrazole ring. Its molecular formula is C₁₀H₁₆N₃O (calculated molecular weight: 194.25 g/mol). Limited data suggest discontinuation of commercial availability, possibly due to synthetic challenges or unoptimized bioactivity .

Properties

IUPAC Name |

(E)-3-(dimethylamino)-1-(1,3-dimethylpyrazol-4-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-8-9(7-13(4)11-8)10(14)5-6-12(2)3/h5-7H,1-4H3/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDSCURTZQORVTP-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=O)C=CN(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C=C1C(=O)/C=C/N(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(dimethylamino)-1-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Introduction of the dimethylamino group: This step involves the reaction of the pyrazole intermediate with dimethylamine under suitable conditions.

Formation of the enone structure: This can be done by reacting the intermediate with an appropriate aldehyde or ketone under basic or acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of N-oxides or other oxidized derivatives.

Reduction: Reduction reactions might convert the enone structure to an alcohol or other reduced forms.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

Catalysis: Compounds with pyrazole rings are often studied as ligands in catalytic systems.

Materials Science: These compounds can be used in the development of new materials with specific electronic or optical properties.

Biology and Medicine

Pharmaceuticals: The compound could be investigated for its potential as a drug candidate, particularly for its interactions with biological targets.

Biological Probes: It might be used as a probe to study biological processes or as a part of diagnostic assays.

Industry

Agriculture: Similar compounds are sometimes used in the development of agrochemicals, such as pesticides or herbicides.

Polymers: The compound could be used in the synthesis of polymers with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-(dimethylamino)-1-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key analogs are categorized by substituent modifications:

Pyrazole Derivatives with Aromatic/Electron-Withdrawing Substituents

(4E)-2-Acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one Molecular Formula: C₁₃H₁₁N₃O₄ Key Features: Nitro group (NO₂) introduces strong electron-withdrawing effects, enhancing conjugation. Physical Data: Melting point = 170°C; IR peaks at 1702 cm⁻¹ (C=O), 1552 cm⁻¹ (NO₂), and 1519 cm⁻¹ (C=N) .

(E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one

- Molecular Formula : C₂₆H₁₉Cl₂N₂O₂

- Key Features : Chlorine and methoxy groups modulate electronic properties. Dichlorophenyl enhances lipophilicity.

- Application : Studied for crystal packing and halogen bonding .

Pyrazole Derivatives with Bulky/Aliphatic Substituents

(2E)-1-(Adamantan-1-yl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one Molecular Formula: C₂₈H₂₈N₂O Key Features: Adamantyl group increases steric bulk, likely reducing solubility but enhancing thermal stability. Structural Insight: Crystallographic studies reveal non-planar geometry due to adamantyl steric effects .

Heterocyclic Replacements

(E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one Molecular Formula: C₁₃H₁₄N₂O Key Features: Indole replaces pyrazole, enabling π-π stacking with biological targets. Application: Intermediate in osimertinib (anticancer drug) synthesis .

Comparative Data Table

Key Research Findings

- Electronic Effects: The target compound’s dimethylamino group donates electrons, stabilizing the enone system, while nitro or chloro substituents in analogs enhance electrophilicity .

- Steric Influences : Bulky substituents (e.g., adamantyl) disrupt crystallinity but may improve membrane permeability in bioactive analogs .

Biological Activity

The compound (2E)-3-(dimethylamino)-1-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with a dimethylamino group and an enone structure , which are believed to contribute to its biological activity. The synthesis typically involves several steps:

- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a 1,3-diketone.

- Dimethylamino Group Introduction : The pyrazole intermediate is reacted with dimethylamine.

- Enone Formation : This is accomplished by reacting the intermediate with an aldehyde or ketone under controlled conditions.

The biological activity of (2E)-3-(dimethylamino)-1-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one is hypothesized to involve interactions with various biological targets, including enzymes and receptors. These interactions may modulate cellular pathways related to cancer proliferation and angiogenesis.

In Vitro Studies

Research has indicated that compounds similar to (2E)-3-(dimethylamino)-1-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one exhibit significant anti-proliferative effects against cancer cell lines. For instance, studies on related pyrazole derivatives have shown:

-

Anti-Prostate Cancer Activity : Compounds demonstrated effective inhibition against human prostate cancer cell lines (PC-3 and DU-145), with some exhibiting IC50 values lower than standard treatments like 5-Fluoro Uracil (5-FU) .

Compound Cell Line IC50 (µM) 6f DU-145 39.1 6d PC-3 <65

VEGFR Inhibition

In vitro studies also evaluated the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy:

| Compound | VEGFR Inhibition IC50 (nM) |

|---|---|

| 6f | 26.1 |

| Sorafenib | 30 |

These results suggest that the compound may possess significant anti-cancer properties through mechanisms involving both direct cytotoxicity and inhibition of angiogenesis .

Case Studies and Comparative Analysis

Comparative studies with similar compounds have highlighted the unique structural features of (2E)-3-(dimethylamino)-1-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one that may enhance its biological efficacy:

Similar Compounds

| Compound Name | Structural Variants | Notable Activity |

|---|---|---|

| (2E)-3-(dimethylamino)-1-(1H-pyrazol-4-yl)prop-2-en-1-one | Lacks 1,3-dimethyl substitution | Lower activity |

| (2E)-3-(dimethylamino)-1-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one | Additional methyl groups on pyrazole ring | Enhanced stability |

The presence of the dimethylamino group combined with specific substitutions on the pyrazole ring appears to confer distinct pharmacological properties that warrant further investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.